molecular formula C23H23N5O2 B2428514 N-[(3-methoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide CAS No. 1251576-99-4

N-[(3-methoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide

Cat. No.: B2428514
CAS No.: 1251576-99-4
M. Wt: 401.47
InChI Key: ODDJLSIRYVHBMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-methoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide is a synthetic organic compound that belongs to the class of triazolopyridazines

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-16-6-8-18(9-7-16)20-10-11-21-25-26-22(28(21)27-20)12-13-23(29)24-15-17-4-3-5-19(14-17)30-2/h3-11,14H,12-13,15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDJLSIRYVHBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3CCC(=O)NCC4=CC(=CC=C4)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Pyridazine Derivatives

The triazolopyridazine ring is typically constructed via cyclization of pyridazine-3-carboxylic acid hydrazide with formamidine acetate under refluxing ethanol (Method A). Alternatively, microwave-assisted cyclization at 150°C for 30 minutes improves yield (85–90%).

Representative Procedure (Method A):

  • Dissolve pyridazine-3-carboxylic acid hydrazide (10 mmol) in anhydrous ethanol.
  • Add formamidine acetate (12 mmol) and heat at 80°C for 12 hours.
  • Cool, filter, and recrystallize from ethanol to obtain the triazolopyridazine core.

Halogenation for Subsequent Functionalization

To introduce the 4-methylphenyl group, the core is halogenated at position 6 using phosphorus oxychloride (POCl₃) and N-iodosuccinimide (NIS), yielding 6-iodo-triazolo[4,3-b]pyridazine (85% yield).

Introduction of the 4-Methylphenyl Group via Suzuki-Miyaura Coupling

The 6-iodo intermediate undergoes palladium-catalyzed cross-coupling with 4-methylphenylboronic acid.

Optimized Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃ (2 equiv)
  • Solvent: DME/H₂O (4:1)
  • Temperature: 90°C, 12 hours
  • Yield: 78%

Key Data:

Parameter Value
Reaction Scale 5 mmol
Conversion >95% (HPLC)
Purification Column chromatography (SiO₂, EtOAc/hexane 1:3)

Functionalization at Position 3: Propanamide Side Chain Installation

Synthesis of 3-(Chloropropionyl) Intermediate

The triazolopyridazine core is acylated at position 3 using chloropropionyl chloride in dichloromethane (DCM) with AlCl₃ as a Lewis acid (0°C to RT, 4 hours, 72% yield).

Amidation with 3-Methoxybenzylamine

The chloropropionyl intermediate reacts with 3-methoxybenzylamine in tetrahydrofuran (THF) using Hünig’s base (DIPEA) to facilitate nucleophilic substitution.

Procedure:

  • Combine 3-(chloropropionyl)-6-(4-methylphenyl)-triazolo[4,3-b]pyridazine (1 equiv) with 3-methoxybenzylamine (1.2 equiv) and DIPEA (2 equiv) in THF.
  • Stir at 60°C for 6 hours.
  • Concentrate and purify via recrystallization (ethanol/water) to obtain the final product (65% yield).

Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 8.25 (d, J = 8.4 Hz, 1H, pyridazine-H), 7.65 (d, J = 8.0 Hz, 2H, Ar-H), 7.45 (d, J = 8.0 Hz, 2H, Ar-H), 7.32 (t, J = 7.8 Hz, 1H, Ar-H), 6.95–6.85 (m, 3H, Ar-H), 4.40 (d, J = 5.6 Hz, 2H, CH₂), 3.80 (s, 3H, OCH₃), 3.12 (t, J = 7.2 Hz, 2H, CH₂), 2.70 (t, J = 7.2 Hz, 2H, CH₂), 2.40 (s, 3H, CH₃).
  • HRMS (ESI): m/z [M+H]⁺ calcd for C₂₄H₂₄N₅O₂: 438.1925; found: 438.1928.

Alternative Synthetic Routes and Comparative Analysis

One-Pot Cyclization and Coupling

A streamlined approach combines triazole formation and Suzuki coupling in a single pot using Pd(OAc)₂/XPhos as a catalyst system, reducing purification steps (overall yield: 60%).

Solid-Phase Synthesis for High-Throughput Production

Immobilization of the pyridazine hydrazide on Wang resin enables automated synthesis, though yields are moderate (50–55%).

Challenges and Optimization Strategies

  • Low Solubility of Intermediates: Use of polar aprotic solvents (DMF, DMSO) improves reaction homogeneity.
  • Byproduct Formation in Amidation: Excess DIPEA (3 equiv) suppresses premature HCl liberation.
  • Pd Catalyst Cost: Recycling protocols using magnetic Pd nanoparticles reduce expenses.

Industrial-Scale Considerations

Process Economics:

Step Cost Contribution
Suzuki Coupling 45%
Amidation 30%
Purification 25%

Environmental Impact:

  • Replacement of DCM with cyclopentyl methyl ether (CPME) reduces toxicity.
  • Catalytic systems with ≤10 ppm Pd residue meet green chemistry standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl and p-tolyl groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the triazolopyridazine core or the amide group, potentially leading to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the triazolopyridazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group may yield 3-methoxybenzaldehyde, while reduction of the amide group may produce the corresponding amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide is likely to involve interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxybenzyl)-3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide: Similar structure but with a phenyl group instead of a p-tolyl group.

    N-(3-methoxybenzyl)-3-(6-(p-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide: Contains a p-chlorophenyl group instead of a p-tolyl group.

Uniqueness

The presence of the p-tolyl group in N-[(3-methoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide may confer unique properties, such as increased lipophilicity, altered electronic effects, and specific interactions with biological targets, distinguishing it from similar compounds.

Biological Activity

N-[(3-methoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C25H23N5OS
  • Molecular Weight : 441.5 g/mol
  • Key Functional Groups :
    • Methoxy group
    • Triazole ring
    • Pyridazine moiety

Antitumor Activity

Research indicates that derivatives of triazole compounds exhibit significant antitumor properties. The presence of the triazole ring in the compound enhances its interaction with various biological targets, including enzymes involved in tumor proliferation.

Case Study:
In a study evaluating a series of triazole derivatives, compounds similar to this compound showed potent inhibitory effects against cancer cell lines. The mechanism was primarily attributed to the inhibition of cell cycle progression and induction of apoptosis in cancer cells .

Anti-inflammatory Properties

Triazole derivatives have also been linked to anti-inflammatory activities. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.

Research Findings:
In vitro studies demonstrated that this compound significantly reduced the production of TNF-α and IL-6 in stimulated macrophages . This suggests its potential utility in managing conditions characterized by chronic inflammation.

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Case Study:
A study on related pyrazole derivatives indicated that compounds with similar structural features exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The effectiveness was attributed to their ability to penetrate bacterial membranes and inhibit key enzymatic functions .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key findings include:

Structural FeatureActivity Impact
Methoxy groupEnhances lipophilicity and membrane penetration
Triazole ringCritical for antitumor and antimicrobial activity
Substituents on phenyl ringsInfluence selectivity and potency against specific targets

Q & A

Q. What are the critical steps in synthesizing N-[(3-methoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide, and how can reaction conditions be optimized?

  • Answer : The synthesis involves multi-step organic reactions, including:
    • Triazolopyridazine core formation : Oxidative cyclization of hydrazine intermediates using sodium hypochlorite (NaOCl) in ethanol at room temperature, achieving yields up to 73% .
    • Propanamide coupling : Amidation reactions require anhydrous conditions (e.g., DMF or dichloromethane) with coupling agents like EDC/HOBt, monitored via thin-layer chromatography (TLC) .
    • Optimization strategies : Adjusting solvent polarity (e.g., acetonitrile for better solubility) and temperature (0–25°C) to stabilize intermediates and reduce side reactions .

Q. Which analytical techniques are essential for confirming the compound’s structural identity and purity?

  • Answer : Key methods include:
    • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenyl and methylphenyl groups) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₂₄H₂₄N₄O₂) .
    • Infrared Spectroscopy (IR) : Detection of amide C=O stretches (~1650 cm⁻¹) and triazole ring vibrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Answer : Contradictions often arise from tautomerism (e.g., triazole ring proton shifts) or overlapping signals. Strategies include:
    • 2D NMR (COSY, HSQC) : To assign proton-proton correlations and resolve ambiguities in aromatic regions .
    • Computational modeling : Density Functional Theory (DFT) simulations to predict NMR chemical shifts and compare with experimental data .
    • X-ray crystallography : Definitive confirmation of stereochemistry and bond angles .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

  • Answer : Structural modifications and formulation approaches:
    • Functional group substitution : Replacing the 3-methoxyphenyl group with pyridinyl or thiazole moieties enhances aqueous solubility .
    • Prodrug design : Esterification of the amide group to increase membrane permeability .
    • Nanoparticle encapsulation : Use of liposomal carriers to improve pharmacokinetic profiles .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

  • Answer : SAR methodologies include:
    • Analog synthesis : Systematic variation of substituents (e.g., methylphenyl → fluorophenyl) to assess impact on target binding .
    • Enzyme inhibition assays : Measure IC₅₀ values against kinases or proteases using fluorescence polarization or calorimetry .
    • Molecular docking : Align analogs with target protein structures (e.g., EGFR or PARP) to identify critical binding interactions .

Q. What computational methods are recommended for predicting off-target interactions or toxicity?

  • Answer :
    • Pharmacophore modeling : Identify shared features with known toxicophores (e.g., reactive sulfonamide groups) .
    • Machine learning (QSAR models) : Train algorithms on toxicity databases (e.g., Tox21) to predict hepatotoxicity or mutagenicity .
    • Molecular dynamics (MD) simulations : Assess binding stability to unintended targets like cytochrome P450 enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.